3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

P2X3 receptor antagonist Pain Genitourinary disorders

3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 897614-71-0) is a structurally defined tetrazole-substituted arylamide P2X3 antagonist. Its precise 3,4-difluorobenzamide and 4-methoxyphenyl-tetrazole substitution pattern is critical for maintaining the potency and selectivity profile established in the Roche patent family (US7981914, EP2570407). Positional isomers (e.g., 2,6-difluoro or 2,4-difluoro analogs) exhibit markedly different IC50 values against P2X2/3 heteromers, making this exact compound essential for reproducible in vitro target validation. Ideal for calcium flux or electrophysiology assays in DRG neurons or recombinant P2X3 cell lines, and as a benchmark standard for SAR expansion. The 4-methoxyphenyl group also provides a synthetic handle for prodrug derivatization (phosphate esters, PEG chains). Procure this specific CAS to ensure experimental integrity and avoid potency gaps from generic tetrazole benzamides.

Molecular Formula C16H13F2N5O2
Molecular Weight 345.31
CAS No. 897614-71-0
Cat. No. B2684325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS897614-71-0
Molecular FormulaC16H13F2N5O2
Molecular Weight345.31
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H13F2N5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H,19,24)
InChIKeyYAUYFXYTWLSIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 897614-71-0): P2X3/P2X2/3 Antagonist Research


3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 897614-71-0) is a synthetic small molecule belonging to the tetrazole-substituted arylamide class, disclosed by Roche Palo Alto LLC as a P2X3 and P2X2/3 purinergic receptor antagonist [1]. Its core structure features a 3,4-difluorobenzamide moiety linked via a methylene bridge to a 1-(4-methoxyphenyl)-1H-tetrazole, giving it a molecular weight of 345.30 g/mol and a calculated XLogP3-AA of 2.2 [2]. The compound is part of a broader patent family (US7981914, EP2570407) targeting pain, genitourinary, gastrointestinal, and respiratory disorders mediated by ATP-gated P2X3-containing ion channels [1].

Why Generic Substitution of 3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide Is Not Advisable for P2X3 Antagonist Studies


Within the tetrazole-substituted arylamide patent family, minor structural modifications to the benzamide or tetrazole ring produce large shifts in P2X3 and P2X2/3 antagonist potency, as documented in the primary patent's structure-activity relationship (SAR) data [1]. The specific 3,4-difluoro substitution pattern and the 4-methoxyphenyl appendage on the tetrazole are not interchangeable with other halogen or alkoxy variants; even positional isomers like 2,6-difluoro or 2,4-difluoro analogs, or alternative N-aryl groups such as 3-fluorophenyl, can exhibit markedly different IC50 values and selectivity profiles against the P2X2/3 heteromeric receptor [1]. Therefore, purchasing a generic 'tetrazole benzamide' or a close analog without precise structural matching risks introducing unintended potency gaps or selectivity shifts that compromise experimental reproducibility in P2X3-targeted research.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 897614-71-0) Versus Closest Analogs


P2X3 Antagonist Potency: 3,4-Difluoro vs. 2,4-Difluoro and 2,6-Difluoro Benzamide Variants

The P2X3 antagonist activity of 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide was evaluated in a fluorometric calcium influx assay using human P2X3-transfected cells. While the exact IC50 value for this specific compound is disclosed in the patent family, comparative SAR data indicates that the 3,4-difluoro substitution on the benzamide ring confers a potency advantage over the 2,4-difluoro and 2,6-difluoro positional isomers when the 4-methoxyphenyl tetrazole moiety is held constant [1]. The patent explicitly teaches that the substitution pattern on the benzamide ring is a critical determinant of P2X3 inhibitory activity, with 3,4-difluoro representing one of the optimized configurations within the exemplified compound set [1].

P2X3 receptor antagonist Pain Genitourinary disorders

Tetrazole N-Aryl Substituent Effect: 4-Methoxyphenyl vs. 3-Fluorophenyl on P2X2/3 Selectivity

In the Roche patent family, the identity of the N-aryl substituent on the tetrazole ring modulates selectivity between homomeric P2X3 and heteromeric P2X2/3 receptors. The compound bearing a 4-methoxyphenyl group on the tetrazole (i.e., the target compound) exhibits a distinct selectivity profile compared to the 3-fluorophenyl analog when the 3,4-difluorobenzamide portion is held constant [1]. The 4-methoxyphenyl group, with its electron-donating methoxy substituent, alters the electron density of the tetrazole ring and affects the binding interaction at the P2X2/3 heteromer interface, a key differentiator for therapeutic applications targeting respiratory conditions such as chronic cough [1].

P2X2/3 heteromeric receptor Selectivity Respiratory disorders

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile

The target compound has a calculated XLogP3-AA of 2.2, a topological polar surface area (tPSA) of 81.9 Ų, and a molecular weight of 345.30 g/mol [1]. These computed properties place it within favorable drug-like chemical space. In comparison, the 3-fluorophenyl tetrazole analog (3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide) is expected to have a higher XLogP due to the replacement of the polar methoxy group with a hydrophobic fluorine, while the 2,6-difluorobenzamide isomer has identical molecular formula but a different dipole moment and spatial orientation of fluorine atoms, affecting molecular recognition and solubility [1]. The distinct lipophilicity of the target compound directly influences its nonspecific binding, membrane permeability, and solubility in assay buffers, parameters that are critical for consistent in vitro pharmacological profiling [1].

Drug-likeness Lipophilicity Solubility

Synthetic Tractability and Intermediate Utility: Tetrazole-Alkyl-Benzamide Scaffold

The methylene bridge connecting the tetrazole to the benzamide in this compound provides a specific spatial orientation that is not present in directly N-linked tetrazole-benzamide analogs (such as those in patent US7595405) [1]. This methylene spacer introduces an additional rotatable bond (rotatable bond count = 5) [2], offering conformational flexibility that can be exploited in fragment-based drug design or scaffold hopping exercises. The compound serves as a versatile intermediate for further derivatization because the methylene linker can be functionalized, and the 4-methoxyphenyl group can be selectively demethylated to generate a phenolic handle for prodrug strategies or bioconjugation [1].

Medicinal chemistry Scaffold diversification Lead optimization

Optimal Research and Procurement Scenarios for 3,4-Difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 897614-71-0)


Chronic Pain and Overactive Bladder Target Validation Using P2X3 Antagonists

This compound is most appropriately procured for in vitro target validation studies of P2X3 homomeric receptors in pain and urological disease models. The patent family specifically claims the use of tetrazole-substituted arylamides for treating genitourinary and pain disorders, making this compound suitable for calcium influx or electrophysiology assays in DRG neurons or recombinant P2X3-expressing cell lines [1]. Compared to A-317491, a structurally distinct P2X3 antagonist, this compound's tetrazole-based scaffold offers a different binding mode and pharmacokinetic profile that can be exploited in mechanistic studies where pharmacological tool diversification is needed [1].

Structure-Activity Relationship (SAR) Expansion of the Tetrazole-Benzamide Series

Medicinal chemistry groups focused on P2X3/P2X2/3 lead optimization should procure this compound as a key reference standard for SAR expansion. Its defined substitution pattern (3,4-difluoro on benzamide; 4-methoxyphenyl on tetrazole) serves as a benchmark for evaluating new analogs with modifications at the fluorine positions or methoxy group, as established in the Roche patent family's comparative examples [1]. The methylene linker provides a synthetic handle for introducing branched alkyl or heteroatom substituents, enabling systematic exploration of the linker region's contribution to potency and selectivity [1].

Prodrug Design and Bioconjugation via Phenolic Derivatization

For research programs involving prodrug strategies, this compound's 4-methoxyphenyl group can be demethylated to yield a phenolic hydroxyl, which serves as an attachment point for phosphate esters, amino acid esters, or polyethylene glycol (PEG) chains to modulate solubility, permeability, or half-life. This synthetic versatility distinguishes it from 3-fluorophenyl or 4-chlorophenyl analogs that lack a readily unmasked nucleophilic handle, and is directly enabled by the structural features documented in the patent [1] and PubChem [2].

Computational Chemistry and Molecular Docking Studies of P2X3 Ligand Binding

The compound's balanced lipophilicity (XLogP 2.2) and moderate molecular weight (345.30 g/mol) make it an appropriate candidate for molecular docking and molecular dynamics simulations targeting the P2X3 ATP-binding pocket or allosteric sites. Its computed properties from PubChem [2] can be used to parameterize force fields, and the known SAR from the patent [1] provides experimental benchmarks for validating computational predictions of binding affinity and selectivity against P2X2/3 heteromers.

Quote Request

Request a Quote for 3,4-difluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.